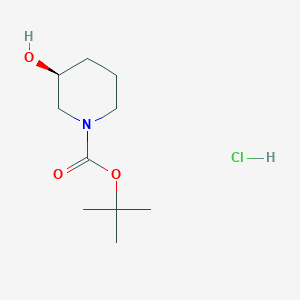
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated to introduce the hydroxyl group at the desired position. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-piperidine: Similar in structure but lacks the hydroxyl group.
N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-(tert-butoxycarbonyl)-4-hydroxypiperidine: The hydroxyl group is positioned differently on the piperidine ring.
Uniqueness
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is unique due to the specific positioning of the hydroxyl group and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11;/h8,12H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
LVJYLPYCXYODIL-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















